3-Chlorobenzophenone (CAS 1016-78-0): A Definitive Guide to Structural Properties and Synthetic Methodologies
3-Chlorobenzophenone (CAS 1016-78-0): A Definitive Guide to Structural Properties and Synthetic Methodologies
Executive Summary
3-Chlorobenzophenone (CAS: 1016-78-0) is a highly versatile, mono-halogenated diaryl ketone. Characterized by the presence of a chlorine atom at the meta position of one phenyl ring, this compound exhibits distinct electronic and steric properties that make it an invaluable electrophilic scaffold in active pharmaceutical ingredient (API) synthesis[1]. This guide elucidates the physicochemical constraints, mechanistic reactivity, and validated protocols for utilizing 3-Chlorobenzophenone in advanced drug development and related photo-chemical applications.
Physicochemical Profiling & Quantitative Data
The baseline thermodynamic and physicochemical properties of 3-Chlorobenzophenone are critical for scaling reactions and predicting phase behavior. The meta-chloro substitution induces an electron-withdrawing inductive effect (-I), gently enhancing the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone, without imposing prohibitive steric hindrance.
| Property | Value | Experimental Relevance |
| CAS Number | 1016-78-0 | Unique registry identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₁₃H₉ClO | Fundamental for stoichiometry and mass balance. |
| Molar Mass | 216.66 g/mol | Required for rigorous equivalent calculations[2]. |
| Melting Point | 82–87 °C | Indicates moderate crystal lattice energy; requires mild heating for melt-phase reactions[2]. |
| Boiling Point | 332 °C | High stability at elevated temperatures; suitable for high-temp reflux[2]. |
| Calculated Dipole Moment | 5.7845 D | Influences solvent selection; highly soluble in moderately polar aprotic solvents[3]. |
| Refractive Index | 1.5260 (Estimated) | Relevant for confirming purity in liquid states or concentrated solutions[2]. |
Structural Dynamics & Causality in Chemical Reactivity
As an Application Scientist, I emphasize understanding why a molecule behaves a certain way to avoid empirical guesswork. The reactivity of 3-Chlorobenzophenone is primarily driven by two distinct sites:
-
Carbonyl Electrophilicity: The oxygen atom withdraws electron density via resonance, while the meta-chlorine exerts an inductive (-I) effect. Since it is located in the meta position, the chlorine atom does not donate electron density via resonance (+R) to the carbonyl carbon. This makes the carbonyl carbon specifically susceptible to targeted nucleophilic attack (e.g., Grignard reagents, ylides).
-
Aryl Halide Stability: The C-Cl bond in the meta position is extremely stable under standard nucleophilic conditions due to the sp² hybridization of the ring carbon. However, under specific palladium or nickel catalysis, this bond undergoes oxidative addition, opening pathways for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Application in Drug Development: The Synthesis of Clemeprol
In medicinal chemistry, 3-Chlorobenzophenone is a cornerstone precursor. A prime example is the synthesis of the SNRI antidepressant Clemeprol [4].
Mechanistic Pathway & Workflow
The synthetic route demonstrates exceptional chemo-selectivity utilizing the Johnson–Corey–Chaykovsky reaction .
Causality: We specifically choose a sulfur ylide (dimethylsulfoxonium methylide) over a phosphorus ylide (Wittig reagent). The sulfur ylide preferentially attacks the carbonyl carbon under thermodynamic control, ejecting DMSO to yield an epoxide. A Wittig reaction, in contrast, would yield a highly stable but undesired alkene.
Mechanistic workflow of Clemeprol synthesis highlighting key intermediates and causality.
Step-by-Step Experimental Protocol: Epoxidation of 3-Chlorobenzophenone
To ensure trustworthiness and reproducibility, the following protocol outlines the generation of the first intermediate, 2-(3-chlorophenyl)-2-phenyloxirane, utilizing explicit self-validating checkpoints[4].
Reagents & Equipment:
-
3-Chlorobenzophenone (≥98.0% purity, pre-dried)
-
Trimethylsulfoxonium iodide (TMSI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Flame-dried 3-neck round-bottom flask under Argon.
Procedure:
-
Ylide Generation (The "Self-Validating" Step): Suspend 1.2 eq of NaH in anhydrous DMSO. Slowly add 1.2 eq of TMSI at room temperature.
-
Causality & Validation: Hydrogen gas evolution will occur immediately. The complete cessation of bubbling acts as a visual, self-validating indicator that the sulfur ylide has completely formed and the system is ready for the electrophile.
-
-
Electrophilic Addition: Dissolve 1.0 eq of 3-Chlorobenzophenone in a minimal volume of anhydrous DMSO. Add this solution dropwise to the ylide mixture over 30 minutes.
-
Causality: Dropwise addition maintains ambient temperature and prevents the thermal degradation of the kinetically sensitive ylide.
-
-
Reaction Propagation: Stir the mixture at 50 °C for 2-3 hours.
-
Monitoring Checkpoint: Perform Thin Layer Chromatography (TLC) using an 80:20 Hexane:Ethyl Acetate system. The complete disappearance of the UV-active starting material spot indicates successful conversion.
-
-
Quench and Extraction: Cool the vessel to 0 °C and cautiously add cold distilled water to quench any unreacted NaH. Extract the aqueous layer three times with Diethyl Ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the purified oxirane.
Quality Control & Safety Standards
Handling 3-Chlorobenzophenone requires stringent environmental controls. The compound is classified under the Globally Harmonized System (GHS) as an irritant causing serious eye irritation (H319) and skin irritation (H315)[5].
-
Storage Parameters: Must be stored in a cool, dry place (2-30°C), sealed under an inert atmosphere (Nitrogen/Argon).
-
Causality: Preventing moisture ingress is vital, as hydration of the surface layers will severely interfere with moisture-sensitive downstream transformations (e.g., Grignard additions).
-
-
Analytical QC: Inbound bulk batches must be validated via GC-MS and ¹H-NMR (in CDCl₃) to ensure the absence of unreacted precursor benzenes or localized chlorinated impurities prior to introduction into sensitive API synthesis pipelines.
References
-
Title: Clemeprol - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: 3-Chlorobenzophenone | C13H9ClO | CID 66098 - PubChem Source: nih.gov URL: [Link]
-
Title: Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino-3(R)benzophenone Source: chemrevlett.com URL: [Link]
